- Preparation of o-pyrrolidinyl benzamide compound, China, , ,
Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)
94838-55-8 structure
Product Name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
Numero CAS:94838-55-8
MF:C12H18N2O2
MW:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499
Update Time:2024-10-25
tert-butyl N-[(4-aminophenyl)methyl]carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(N-Boc-Aminomethyl)aniline
- 4-(BOC-AMINOMETHYL)ANILINE
- 4-[(N-Boc)aminomethyl]aniline
- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
- 5-AMinoMethyl-salicylic acid Methyl ester
- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-aminobenzylcarbamate
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-butyl N-[(4-aminophenyl)methyl]carbamate
- tert-butyl (4-aminobenzyl)carbamate
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- (4-Aminobenzyl)carbamic acid tert-butyl ester
- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
- p-BocNHCH2C6H4NH2
- 4[N-Boc aminomethyl]aniline
- t-butyl-4-aminobenzy
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
- J-513793
- AM10035
- SY027299
- SCHEMBL54834
- 4-[N-Boc aminomethyl]aniline
- tert-butyl-4-aminobenzylcarbamate
- 4-(tert.butoxycarbonylaminomethyl)-aniline
- MFCD03001716
- 94838-55-8
- AS-0007
- N-t-butyloxycarbonyl-p-aminobenzylamine
- B56846
- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
- CS-B0791
- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
- 4-(N-tert-butoxycarbonylaminomethyl)aniline
- Z600391710
- (4-aminobenzyl)carbamic acid t-butyl ester
- AC-6434
- 4-[(N-Boc)aminomethyl]aniline, 97%
- FT-0642289
- BCP24294
- tert-butyl (4-amino-benzyl)-carbamate
- UXWQXBSQQHAGMG-UHFFFAOYSA-N
- N-(4-aminophenylmethyl)carbamic acid t-butyl ester
- t-butyl-4-aminobenzylcarbamate
- 4-tert.butoxycarbonylaminomethyl-aniline
- 4-amino-N-tert-butoxycarbonylbenzylamine
- EN300-51826
- AKOS005071696
- BP-21488
- p-tert-butoxycarbonylaminomethylaniline
- DTXSID20373203
- SB79930
- 4-(N-Boc)aminomethyl aniline
- DB-006553
- BBL102863
- STL556671
-
- MDL: MFCD03001716
- Inchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
- Chiave InChI: UXWQXBSQQHAGMG-UHFFFAOYSA-N
- Sorrisi: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 222.13700
- Massa monoisotopica: 222.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 228
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 1.7
- Superficie polare topologica: 64.4
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.095
- Punto di fusione: 75-78 °C (lit.)
- Punto di ebollizione: 382.3°Cat760mmHg
- Punto di infiammabilità: 185°C
- Indice di rifrazione: 1.542
- PSA: 64.35000
- LogP: 3.26560
tert-butyl N-[(4-aminophenyl)methyl]carbamate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Room temperature
- Frasi di rischio:R36/37/38
tert-butyl N-[(4-aminophenyl)methyl]carbamate Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
tert-butyl N-[(4-aminophenyl)methyl]carbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 525626-1G |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 1g |
¥589.63 | 2023-12-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0690-100g |
tert-butyl 4-aminobenzylcarbamate |
94838-55-8 | 95% | 100g |
$1100 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-100mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 100mg |
45CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-1g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 1g |
177.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-5g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 5g |
728.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-250mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 250mg |
112CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N844643-5g |
4-(N-Boc-Aminomethyl)aniline |
94838-55-8 | 98% | 5g |
¥856.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 250mg |
¥66.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-1g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 1g |
¥166.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-5g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 5g |
¥496.0 | 2021-09-04 |
tert-butyl N-[(4-aminophenyl)methyl]carbamate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C
Riferimento
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, 0 °C
Riferimento
- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation, Journal of the American Chemical Society, 2022, 144(7), 3279-3284
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Riferimento
- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt
Riferimento
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C
Riferimento
- Preparation of peptidyl antithrombotic agents, United States, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists, 2006, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Riferimento
- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt
Riferimento
- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Riferimento
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C
Riferimento
- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency, Journal of Organic Chemistry, 2011, 76(17), 7132-7140
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt
Riferimento
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt
Riferimento
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt
Riferimento
- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C
Riferimento
- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Riferimento
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer, European Journal of Medicinal Chemistry, 2023, 248,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt
Riferimento
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Riferimento
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt; 2 h, rt
Riferimento
- Chloride transport activities of trans- and cis-amide-linked bisureas, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt
Riferimento
- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,
tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials
tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products
tert-butyl N-[(4-aminophenyl)methyl]carbamate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
Numero d'ordine:A11106
Stato delle scorte:in Stock
Quantità:100g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:56
Prezzo ($):761.0/230.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
Numero d'ordine:1633448
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:94838-55-8)4-(N-BOC-氨甲基)苯胺
Numero d'ordine:LE1633448
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:29
Prezzo ($):discuss personally
Email:18501500038@163.com
tert-butyl N-[(4-aminophenyl)methyl]carbamate Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate) Prodotti correlati
- 42116-44-9(Carbamic acid, (phenylmethyl)-, 1,1-dimethylethyl ester (9CI))
- 147291-66-5(Tert-Butyl 3-aminobenzylcarbamate)
- 162046-50-6(Tert-butyl 2-aminobenzylcarbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
Purezza:99%/99%
Quantità:100g/25g
Prezzo ($):761.0/230.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta